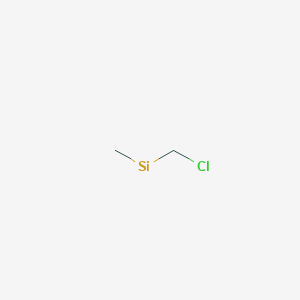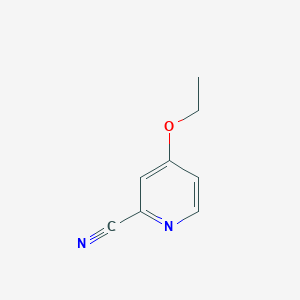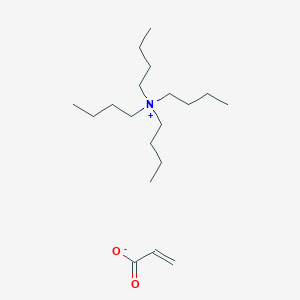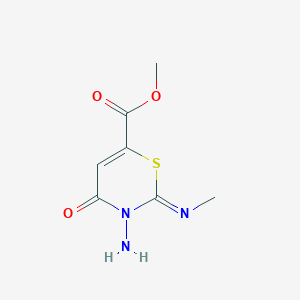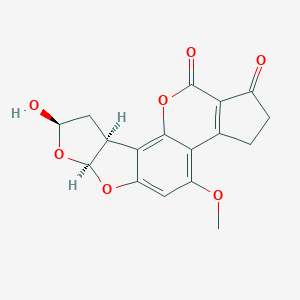![molecular formula C9H6S2 B098387 3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene CAS No. 17965-47-8](/img/structure/B98387.png)
3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Cyclopenta[1,2-b3,4-b’]dithiophene: is an organic compound with the molecular formula C₉H₆S₂ and a molecular weight of 178.274 g/mol . It is a heterocyclic compound containing two sulfur atoms and a fused cyclopentadiene ring system. This compound is of significant interest in the field of organic electronics due to its unique electronic properties and structural characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dithiane-2,5-diol with a suitable cyclopentadiene derivative in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
7H-Cyclopenta[1,2-b:3,4-b’]dithiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and photovoltaic cells.
Materials Science: Incorporated into polymers and copolymers to enhance their electronic properties.
Chemical Sensors: Employed in the development of chemical sensors due to its sensitivity to various analytes.
Photophysics: Studied for its unique photophysical properties, including absorption and fluorescence characteristics.
Mécanisme D'action
The mechanism by which 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for efficient charge transport, making it suitable for use in electronic devices. The presence of sulfur atoms in the ring system also contributes to its electron-donating properties, enhancing its performance in organic electronic applications .
Comparaison Avec Des Composés Similaires
4H-Cyclopenta[2,1-b3,4-b’]dithiophene: Another heterocyclic compound with similar electronic properties but different structural arrangement.
Dithieno[2,3-b3’,2’-d]thiophene: A related compound with a fused thiophene ring system, often used in organic electronics.
Uniqueness: 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene is unique due to its specific ring fusion pattern, which imparts distinct electronic properties and makes it particularly suitable for certain applications in organic electronics and materials science .
Propriétés
Numéro CAS |
17965-47-8 |
|---|---|
Formule moléculaire |
C9H6S2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene |
InChI |
InChI=1S/C9H6S2/c1-3-11-9-6(1)5-8-7(9)2-4-10-8/h1-4H,5H2 |
Clé InChI |
XTKJDHXAWHORLK-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C1SC=C3)SC=C2 |
SMILES canonique |
C1C2=C(C3=C1SC=C3)SC=C2 |
| 17965-47-8 | |
Synonymes |
7H-Cyclopenta[1,2-b:3,4-b']dithiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


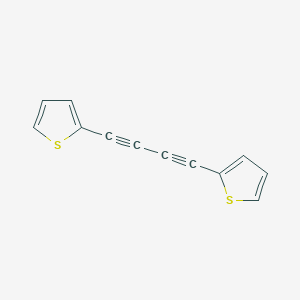
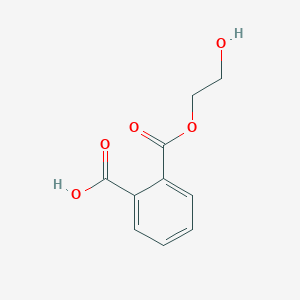



![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)
